BenchChemオンラインストアへようこそ!

Aspacytarabine

Acute Myeloid Leukemia Prodrug Preclinical Efficacy

Aspacytarabine (BST-236) is a small-molecule cytarabine prodrug designed to deliver high cytarabine-equivalent doses (4.5 g/m²/day) with a ~95% reduction in peak systemic free cytarabine exposure, uniquely enabling first-line AML therapy in patients unfit for intensive chemotherapy. Its non-enzymatic intracellular hydrolysis and well-tolerated safety profile (no cerebellar toxicity or mucositis in Phase 2b) make it the only clinically viable backbone for combination regimens in this vulnerable population where generic cytarabine is contraindicated. Research-grade material is available at ≥98% purity for preclinical studies, formulation development, or clinical trial supply.

Molecular Formula C13H18N4O8
Molecular Weight 358.30 g/mol
CAS No. 2098942-53-9
Cat. No. B605640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspacytarabine
CAS2098942-53-9
SynonymsAspacytarabine
Molecular FormulaC13H18N4O8
Molecular Weight358.30 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1
InChIKeyPVPJTBAEAQVTPN-HRAQMCAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aspacytarabine (BST-236) CAS 2098942-53-9: A Cytarabine Prodrug for AML


Aspacytarabine (BST-236) is a small-molecule antimetabolite and cytarabine prodrug, composed of cytarabine covalently conjugated to L-asparagine [1]. The compound is inactive in its intact prodrug form and exerts antineoplastic activity via non-enzymatic hydrolysis to release free cytarabine within target cells [2]. The prodrug design alters pharmacokinetics to reduce peak systemic exposure to free cytarabine [3]. Aspacytarabine is in Phase 2b clinical development as a single-agent first-line therapy for newly diagnosed acute myeloid leukemia (AML) in patients unfit for intensive chemotherapy, and has received FDA Fast Track designation as well as Orphan Drug designations from both FDA and EMA for AML [4].

Why Aspacytarabine Cannot Be Substituted with Generic Cytarabine in Unfit AML Populations


Although cytarabine has served as the backbone of AML therapy for over four decades, its clinical utility in older or medically unfit patients is severely constrained by dose-limiting toxicities [1]. High-dose cytarabine (HiDAC) is associated with cerebellar toxicity, severe mucositis, and prolonged myelosuppression, which preclude its safe administration in this vulnerable population [2]. Aspacytarabine addresses this therapeutic gap through a prodrug design that enables delivery of high cytarabine-equivalent doses while reducing peak systemic exposure to free cytarabine by approximately 95% [3]. This pharmacokinetic differentiation allows for a patient population that cannot tolerate standard cytarabine to receive effective antileukemic therapy [4]. Direct substitution with generic cytarabine at comparable molar doses in unfit AML patients would result in unacceptable toxicity and treatment-related mortality.

Aspacytarabine Quantitative Evidence Guide: Efficacy and Safety Differentiation Data


In Vivo Head-to-Head: Equivalent Antileukemic Efficacy to Cytarabine with Significantly Reduced Systemic Toxicity

In a direct head-to-head preclinical comparison using equimolar doses of cytarabine and BST-236 in human leukemia mouse models, both molecules demonstrated complete elimination of leukemia cells in bone marrow, spleen, and peripheral blood [1]. However, cytarabine treatment was associated with significant toxicity including weight loss, dramatic reduction in spleen size and spleen cell number, and delayed normal white blood cell recovery, whereas equimolar BST-236 doses enabled spleen and bone marrow recovery with minimal weight loss and no observed clinical signs [2].

Acute Myeloid Leukemia Prodrug Preclinical Efficacy

Clinical Complete Remission Rate in Newly Diagnosed AML Patients Unfit for Intensive Therapy

In a Phase 2b single-arm study (NCT03435848) of 65 newly diagnosed AML patients unfit for intensive chemotherapy (median age 75 years), single-agent aspacytarabine administered at 4.5 g/m²/day (equimolar to 3 g/m²/day cytarabine) achieved a complete remission (CR) rate of 37% (24 of 65 patients) [1]. Historical benchmarks for low-dose cytarabine (LDAC) in similar unfit AML populations range from approximately 10% to 18% CR [2]. Importantly, all responders achieved complete hematological recovery with median time to recovery of 27.5 days [3].

Acute Myeloid Leukemia Phase 2b Complete Remission

Absence of Cerebellar Toxicity and Mucositis in Clinical Studies

Across Phase 1/2a and Phase 2b clinical studies of aspacytarabine in unfit AML patients, no drug-related mucositis or cerebellar toxicity was observed [1]. In the Phase 2b study of 46 evaluable patients, the 30-day mortality rate was 11%, and adverse events consisted mainly of hematological events and infections [2]. In contrast, high-dose cytarabine (HiDAC) standard therapy is associated with cerebellar toxicity rates ranging from 7% to 28% depending on dose and patient age, and severe mucositis in a substantial proportion of patients [3].

Acute Myeloid Leukemia Safety Profile Toxicity

Pharmacokinetic Differentiation: Reduced Systemic Exposure to Free Cytarabine

In vivo pharmacokinetic studies in mice and dogs demonstrated that BST-236 exhibits a prodrug-typical plasma concentration profile with only approximately 5% of free cytarabine present in the plasma [1]. The maximal tolerated dose (MTD) of BST-236 was found to be several-fold higher than that reported for cytarabine [2]. In vitro studies confirmed that BST-236 is inactive as an intact prodrug; its activity is exerted by release of cytarabine via non-enzymatic hydrolysis, and unlike free cytarabine, the bound cytarabine in BST-236 is not phosphorylated into its active metabolite Ara-CTP and is protected by the asparagine residue from deamination into inactive Ara-U [3].

Pharmacokinetics Prodrug Cytarabine Exposure

FDA Fast Track and Orphan Drug Designations for AML

Aspacytarabine has received FDA Fast Track designation for the treatment of AML in adults aged 75 years or older who have comorbidities that preclude the utilization of intensive induction chemotherapy [1]. Additionally, aspacytarabine has been granted Orphan Drug designations from both the FDA and EMA for AML, as well as Orphan Drug designation from the FDA for myelodysplastic syndromes (MDS) [2]. Upon approval, these designations confer 7 years (FDA) and 10 years (EMA) of market exclusivity .

Regulatory Status AML Fast Track Designation

Defined Crystalline Polymorph Enabling Reproducible Manufacturing

A patent application (PCT/IL2021/051144) discloses novel thermodynamically stable crystalline polymorphs of aspacytarabine, designated Form C and Form D [1]. The patent specifically claims that this invention provides a new thermodynamically stable polymorph of Aspacytarabine and process of preparation thereof to ensure reproducible manufacturing of Aspacytarabine [2]. Prior crystalline forms (Form B) were disclosed in earlier filings; the newer polymorphs represent improved solid-state characteristics for commercial-scale production [3].

Solid State Chemistry Polymorph Manufacturing

Aspacytarabine (BST-236): Primary Research and Procurement Application Scenarios


First-Line Treatment of Newly Diagnosed AML in Patients Unfit for Intensive Induction Chemotherapy

Based on Phase 2b clinical data (NCT03435848) demonstrating a 37% complete remission rate in patients with median age 75 years who were ineligible for standard intensive chemotherapy, aspacytarabine is positioned as a single-agent first-line therapy for this challenging population [1]. The 4.5 g/m²/day dose delivers cytarabine-equivalent exposure of 3 g/m²/day while eliminating cerebellar toxicity and mucositis [2]. Procurement for hospital formulary or clinical trial supply should prioritize this indication, as it addresses an area of significant unmet medical need where standard cytarabine is contraindicated [3].

Combination Therapy with Venetoclax in Unfit AML Patients

A Phase 1/2 dose escalation and expansion study (NCT05503355) is evaluating aspacytarabine in combination with venetoclax in adult patients unfit for standard therapy with newly diagnosed AML [1]. The study design includes 2 induction courses with both agents followed by up to 3 maintenance courses with aspacytarabine alone [2]. This combination approach leverages the reduced toxicity profile of aspacytarabine to enable safe co-administration with targeted BCL-2 inhibition, potentially establishing a new tolerable chemotherapy backbone for combination regimens [3].

Treatment of Relapsed or Refractory AML and High-Risk MDS Following First-Line Failure

A Phase 2 open-label, single-arm, multicenter study is evaluating aspacytarabine as a single agent in adult patients unfit for intensive chemotherapy with relapsed or refractory AML or high-risk MDS who failed or relapsed following first-line therapy [1]. This scenario is supported by the demonstrated safety profile of aspacytarabine in repeated-course administration across Phase 1/2a and Phase 2b studies, where no drug-related mucositis or cerebellar toxicity was observed even with multiple treatment courses [2]. Procurement for second-line clinical development should account for this expanding indication.

Research Applications in Leukemia Pharmacology and Prodrug Development

Aspacytarabine serves as a reference compound for studying prodrug strategies that exploit non-enzymatic hydrolysis for intracellular drug release [1]. The demonstrated pharmacokinetic profile, with approximately 95% reduction in systemic free cytarabine exposure while maintaining equivalent antileukemic efficacy, provides a validated model for designing oncology prodrugs with improved therapeutic indices [2]. The availability of defined crystalline polymorphs (Form C and Form D) with established manufacturing processes further supports its use as a research-grade reference standard for solid-state characterization and formulation development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspacytarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.